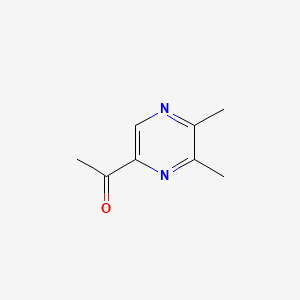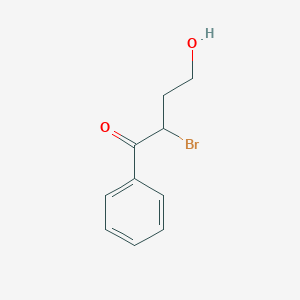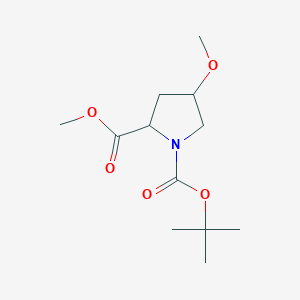
2-bromo-9-(2-ethylhexyl)-9H-Carbazole
説明
2-Bromo-9-(2-ethylhexyl)-9H-carbazole is a chemical compound with the CAS Number: 856422-39-4 and Linear Formula: C20H24BrN . It is a light yellow to brown clear liquid .
Molecular Structure Analysis
The molecular formula of 2-bromo-9-(2-ethylhexyl)-9H-carbazole is C20H24BrN, and its molecular weight is 358.32 . The InChI code for this compound is 1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-12-11-16(21)13-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 .Physical And Chemical Properties Analysis
2-Bromo-9-(2-ethylhexyl)-9H-carbazole is a liquid at 20 degrees Celsius . It has a specific gravity of 1.20 and a refractive index of 1.61 . The flash point of this compound is 234 °C .科学的研究の応用
Electronic and Photophysical Properties
A significant area of research involving bromocarbazoles like 2-bromo-9-(2-ethylhexyl)-9H-carbazole is their use in electronic and photophysical applications. Studies have demonstrated that bromocarbazoles exhibit intriguing UV-absorption, fluorescence, and phosphorescence emission spectra, making them suitable for various optical applications. For example, Ponce et al. (2006) examined the electronic spectroscopy of bromocarbazoles, noting their potential in photophysical applications due to their distinct dynamic properties in excited states (Ponce et al., 2006).
Polymerization and Copolymer Synthesis
Another key application of 2-bromo-9-(2-ethylhexyl)-9H-Carbazole is in the field of polymer science. Ignashevich et al. (2017) reported the synthesis of new chalcones containing carbazole and 3,4-ethylenedioxythiophene fragments, indicating the potential of these compounds in polymerization processes, especially for electrochemical and chemical polymerization (Ignashevich et al., 2017).
Luminescence and Crystal Structures
Carbazole derivatives have been extensively studied for their luminescent properties. Tang et al. (2021) explored the luminescence of biphenyl carbazole derivatives, including their crystal structures and thermal properties. Such studies are crucial in developing materials for lighting and display technologies (Tang et al., 2021).
Electronic Devices and Photorefractivity
The application of carbazole derivatives in electronic devices, particularly those exhibiting photorefractive properties, is another area of interest. Cho et al. (2004) synthesized fluorene-carbazole-based conjugated copolymers, demonstrating their potential in light-emitting properties and electronic device applications (Cho et al., 2004).
Charge Transport Properties
The charge transport properties of carbazole derivatives make them suitable for use in various electronic and optoelectronic applications. Ribierre et al. (2008) studied the hole mobility in liquid carbazole, highlighting its potential in electroactive applications (Ribierre et al., 2008).
Antimicrobial and Antitumor Activities
Carbazole derivatives have also been explored for their biological activities. Murali et al. (2017) investigated the antitumor activity of hetero annulated carbazoles, providing insights into their potential as therapeutic agents (Murali et al., 2017). Similarly, Kaplancıklı et al. (2012) synthesized carbazole derivatives and evaluated their antimicrobial activity, indicating their potential in combating infectious diseases (Kaplancıklı et al., 2012).
Safety And Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
特性
IUPAC Name |
2-bromo-9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-12-11-16(21)13-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJVARVXWNMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=CC=CC=C2C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-9-(2-ethylhexyl)-9H-Carbazole | |
CAS RN |
856422-39-4 | |
| Record name | 2-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Ethoxymethylidene)-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1504659.png)






![2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1504673.png)
